[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone is a complex organic compound that features a thiazole ring substituted with amino and trifluoromethyl groups, as well as a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving appropriate precursors. The introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide under specific conditions. The final step often involves the coupling of the thiazole derivative with a fluorophenyl ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism may vary depending on the application and the specific target involved.
Comparison with Similar Compounds
Similar Compounds
- [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone
- [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(2-fluorophenyl)methanone
- [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-chlorophenyl)methanone
Uniqueness
The uniqueness of [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H6F4N2OS |
---|---|
Molecular Weight |
290.24 g/mol |
IUPAC Name |
[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C11H6F4N2OS/c12-6-3-1-2-5(4-6)7(18)8-9(11(13,14)15)17-10(16)19-8/h1-4H,(H2,16,17) |
InChI Key |
CDNTYLZPDHOITE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=C(N=C(S2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.